molecular formula C8H15NO2 B1591035 1,4-Dioxaspiro[4.5]decan-8-amine CAS No. 97096-16-7

1,4-Dioxaspiro[4.5]decan-8-amine

Cat. No. B1591035
Key on ui cas rn: 97096-16-7
M. Wt: 157.21 g/mol
InChI Key: KDAFVGCPLFJMHY-UHFFFAOYSA-N
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Patent
US07829571B2

Procedure details

20% Palladium hydroxide (1.00 g) was carefully wetted down under nitrogen with methanol (50 mL) then N-(phenylmethyl)-1,4-Dioxaspiro[4.5]decan-8-amine (7.91 g) in methanol (50 mL) was added. The mixture was hydrogenated on a Parr shaker for 20 hours. Worked up by filtering off the catalyst under nitrogen through fiberglass filter paper. The filtrate was stripped to give 1,4-dioxaspiro[4.5]decan-8-amine (6.40 g) as an oily solid. Yield=100%. LCMS detects (M+H)+=158.1.
Quantity
7.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C[NH:8][CH:9]2[CH2:18][CH2:17][C:12]3([O:16][CH2:15][CH2:14][O:13]3)[CH2:11][CH2:10]2)C=CC=CC=1>CO.[OH-].[Pd+2].[OH-]>[O:13]1[C:12]2([CH2:17][CH2:18][CH:9]([NH2:8])[CH2:10][CH2:11]2)[O:16][CH2:15][CH2:14]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7.91 g
Type
reactant
Smiles
C1(=CC=CC=C1)CNC1CCC2(OCCO2)CC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
by filtering off the catalyst under nitrogen through fiberglass
FILTRATION
Type
FILTRATION
Details
filter paper

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
O1CCOC12CCC(CC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 127.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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